2-Methoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a thiazole ring, and a triazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide involves multiple steps, including the formation of the thiazole and triazole rings. The process typically begins with the preparation of the thiazole ring through a cyclization reaction involving a suitable precursor. The triazole ring is then synthesized using a similar cyclization method. These rings are subsequently linked to the methoxybenzamide moiety through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide: Unique due to its specific combination of functional groups and rings.
Other Thiazole and Triazole Compounds: Similar in structure but may lack the methoxy or benzamide groups, leading to different properties and applications.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H22N6O3S2 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
2-methoxy-N-[[4-(3-methylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C23H22N6O3S2/c1-15-6-5-7-16(12-15)29-19(13-25-21(31)17-8-3-4-9-18(17)32-2)27-28-23(29)34-14-20(30)26-22-24-10-11-33-22/h3-12H,13-14H2,1-2H3,(H,25,31)(H,24,26,30) |
InChI Key |
ILKOGQRPDQNPKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.